molecular formula C12H14FNO3 B1465584 2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1272305-50-6

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1465584
CAS No.: 1272305-50-6
M. Wt: 239.24 g/mol
InChI Key: LSMOYLMFSGYXTC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is an organic compound that features a fluorophenoxy group and a hydroxypyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-fluorophenol with an appropriate ethanone derivative under controlled conditions. The reaction may proceed via nucleophilic substitution, where the hydroxyl group of 4-fluorophenol attacks the carbonyl carbon of the ethanone derivative, followed by cyclization to form the pyrrolidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the hydroxypyrrolidinyl group can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
  • 2-(4-Bromophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
  • 2-(4-Methylphenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-9-1-3-11(4-2-9)17-8-12(16)14-6-5-10(15)7-14/h1-4,10,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMOYLMFSGYXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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